molecular formula C13H21NO B8412293 n-(2-Cyclohexylethyl)-n-(furan-2-ylmethyl)amine

n-(2-Cyclohexylethyl)-n-(furan-2-ylmethyl)amine

Cat. No. B8412293
M. Wt: 207.31 g/mol
InChI Key: ZKZLKIQXTHPQEZ-UHFFFAOYSA-N
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Patent
US06310095B1

Procedure details

The desired amine was prepared using the method described in Example 1171A starting with cyclohexylethylamine and 2-furoic acid. m/e (DCI/NH3) 208 (MH+)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][CH2:8][NH2:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[O:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[C:15](O)=O.N>>[CH:1]1([CH2:7][CH2:8][NH:9][CH2:15][C:11]2[O:10][CH:14]=[CH:13][CH:12]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)CCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)CCNCC=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.